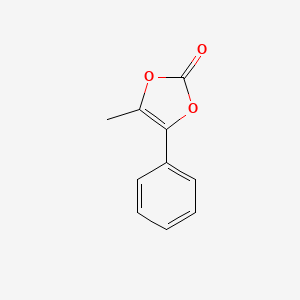

4-Methyl-5-phenyl-1,3-dioxol-2-one

Descripción

4-Methyl-5-phenyl-1,3-dioxol-2-one (CAS: 19424-30-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure consists of a 1,3-dioxol-2-one (cyclic carbonate) ring substituted with a methyl group at position 4 and a phenyl group at position 5. This compound is notable for its role in pharmaceutical synthesis, particularly as a key intermediate in the production of angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil and Azilsartan Medoxomil . The dioxol-2-one ring enhances drug bioavailability by acting as a prodrug moiety, which undergoes hydrolysis in vivo to release the active metabolite.

Propiedades

Número CAS |

40352-53-2 |

|---|---|

Fórmula molecular |

C10H8O3 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

4-methyl-5-phenyl-1,3-dioxol-2-one |

InChI |

InChI=1S/C10H8O3/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Clave InChI |

JODXHEZZVYDUPS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC(=O)O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues in the 1,3-Dioxol-2-one Family

The following table summarizes critical differences between 4-methyl-5-phenyl-1,3-dioxol-2-one and related dioxol-2-one derivatives:

Key Observations:

- Substituent Effects : The phenyl group in 4-methyl-5-phenyl-1,3-dioxol-2-one provides steric bulk and aromatic stabilization, reducing its reactivity compared to halogenated derivatives like DMDO-Cl. Halogenated analogues are more electrophilic, favoring nucleophilic substitution reactions in prodrug synthesis .

- Bioavailability : The phenyl group enhances lipophilicity, improving membrane permeability in prodrug applications .

- Synthetic Utility : DMDO-Cl and bromomethyl derivatives are preferred for introducing alkylating groups into drug molecules, while the parent compound is tailored for ester prodrug strategies .

Comparison with Oxazolidine Derivatives

Oxazolidines (e.g., 4-methyl-5-phenyl-1,3-oxazolidin-2-one) share structural similarities but differ in ring composition (oxazolidine vs. dioxol-2-one).

| Parameter | 4-Methyl-5-phenyl-1,3-dioxol-2-one | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one |

|---|---|---|

| Ring Structure | 1,3-Dioxol-2-one (cyclic carbonate) | 1,3-Oxazolidin-2-one (contains N in ring) |

| Key Functional Groups | Carbonyl (C=O) | Amine (NH) and carbonyl (C=O) |

| Reactivity | Hydrolysis-prone; electrophilic at C2 | Nucleophilic attack at C2 or C6 positions |

| Applications | Prodrug synthesis | Chiral inductors, intermediates in asymmetric synthesis |

| Stereochemical Complexity | Typically achiral | Often chiral (e.g., (4S,5S) configuration) |

Key Observations:

- Reactivity : The dioxol-2-one’s carbonyl group increases electrophilicity, favoring hydrolysis under physiological conditions. In contrast, oxazolidines exhibit nucleophilic reactivity at specific positions, enabling stereoselective transformations .

- Chirality : Oxazolidines like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are used in asymmetric synthesis due to their rigid chiral centers, whereas dioxol-2-ones lack inherent chirality unless functionalized .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.